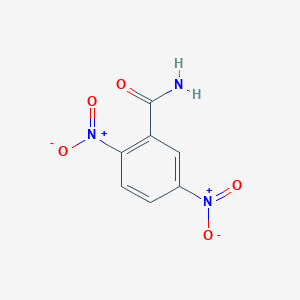
Benzamide, 2,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,5-dinitro- is an organic compound with the molecular formula C7H6N2O5. It is a derivative of benzamide where two nitro groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 2,5-dinitro- typically involves the nitration of benzamide. The process begins with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2nd and 5th positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of benzamide, 2,5-dinitro- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: Benzamide, 2,5-dinitro- can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reagents and conditions used.
Reduction: The nitro groups in benzamide, 2,5-dinitro- can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 2,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Benzamide, 2,5-dinitro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: Benzamide, 2,5-dinitro- is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzamide, 2,5-dinitro- involves its interaction with biological molecules. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in cellular metabolism.
DNA: It can interact with DNA, leading to potential mutagenic or cytotoxic effects.
Cellular Pathways: The compound can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
- Benzamide, 2-nitro-
- Benzamide, 3,5-dinitro-
- Benzamide, 4-nitro-
Comparison: Benzamide, 2,5-dinitro- is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. Compared to benzamide, 2-nitro-, the additional nitro group in the 5th position enhances its reactivity. Similarly, the positioning of the nitro groups in benzamide, 3,5-dinitro- affects its properties differently compared to benzamide, 2,5-dinitro-. The unique structure of benzamide, 2,5-dinitro- makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2112-28-9 |
|---|---|
Molecular Formula |
C7H5N3O5 |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2,5-dinitrobenzamide |
InChI |
InChI=1S/C7H5N3O5/c8-7(11)5-3-4(9(12)13)1-2-6(5)10(14)15/h1-3H,(H2,8,11) |
InChI Key |
CWTFEEDMVMXTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















